molecular formula C9H12O3 B160597 2,6-Bis(hydroxymethyl)-p-cresol CAS No. 91-04-3

2,6-Bis(hydroxymethyl)-p-cresol

Cat. No.: B160597
CAS No.: 91-04-3
M. Wt: 168.19 g/mol
InChI Key: KUMMBDBTERQYCG-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)-p-cresol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position

Scientific Research Applications

2,6-Bis(hydroxymethyl)-p-cresol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

Target of Action

It is synthesized using recombinant microbial whole cells as catalysts . The compound’s interaction with these microbial cells could be a significant part of its action mechanism.

Mode of Action

The compound, 2,6-Bis(hydroxymethyl)-p-cresol, is prepared from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts

Biochemical Pathways

The compound is synthesized using a biocatalytic process , which suggests that it may interact with biochemical pathways related to biocatalysis.

Result of Action

It is known that the compound is a versatile chemical intermediate , suggesting that it may have a variety of effects depending on the specific context in which it is used.

Action Environment

The compound is synthesized using a biocatalytic process , which could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.

Safety and Hazards

2,6-Bis(hydroxymethyl)-4-methylphenol may cause serious eye damage and respiratory irritation . It also causes skin irritation .

Future Directions

The future directions for 2,6-Bis(hydroxymethyl)-4-methylphenol involve the development of more efficient and sustainable synthesis methods. One such method is the use of whole-cell biocatalysis, which offers a simpler and more sustainable alternative to multistep organic synthesis protocols . This method also holds great promise for the sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)-p-cresol typically involves the reaction of 4-methylphenol (also known as p-cresol) with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde reacts with the phenolic compound to introduce hydroxymethyl groups at the ortho positions relative to the hydroxyl group.

    Hydroxymethylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)-p-cresol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Room temperature or slightly elevated temperatures

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

      Conditions: Varies depending on the specific substitution reaction

Major Products Formed

    Oxidation: Formation of 2,6-bis(carboxymethyl)-4-methylphenol

    Reduction: Formation of 2,6-bis(hydroxymethyl)-4-methylcyclohexanol

    Substitution: Formation of halogenated or nitrated derivatives of this compound

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.

    4-Methyl-2,6-bis(hydroxymethyl)phenol: A halogenated derivative with similar properties.

    2,6-Dimethylphenol: Lacks the hydroxymethyl groups but has similar reactivity due to the methyl groups.

Uniqueness

2,6-Bis(hydroxymethyl)-p-cresol is unique due to the presence of both hydroxymethyl and methyl groups on the phenol ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,6-bis(hydroxymethyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMBDBTERQYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059017
Record name 1,3-Benzenedimethanol, 2-hydroxy-5-methyl-
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Molecular Weight

168.19 g/mol
Source PubChem
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CAS No.

91-04-3
Record name 2,6-Bis(hydroxymethyl)-p-cresol
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Record name 2,6-Dimethylol-p-cresol
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Record name 2,6-Bis(hydroxymethyl)-p-cresol
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Record name 1,3-Benzenedimethanol, 2-hydroxy-5-methyl-
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Record name 3,5-bis(hydroxymethyl)-p-cresol
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Record name 2,6-DIMETHYLOL-P-CRESOL
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Synthesis routes and methods I

Procedure details

108 g of o-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water were reacted for 96 hours at 25° C., and the reaction mixture was then neutralized with acetic acid, to obtain 126 g of 2,6-bis(hydroxymethyl)-4-methylphenol. (Yield: 75 mol%) The obtained 2,6-bis(hydroxymethyl)-4-methylphenol was reacted in 250 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 180° C. at 179 kg/cm2 -G, and 15 g of 2,4,6-trimethylphenol was obtained. (Yield: 45 mol%) The yield on the basis of the raw material was 34 mol%.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The diacetate of 2,6-dimethylol-p-cresol (DMPC) was prepared by reacting 3.4 g of the dimethylol cresol with 4.8 g of acetic anhydride in the presence of 7.8 g of tetrahydrofuran.
Name
dimethylol cresol
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,6-Bis(hydroxymethyl)-4-methylphenol (often abbreviated as H3bhmp in its protonated form) has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. Its structure consists of a phenol ring with a methyl group at the 4-position and hydroxymethyl (-CH2OH) groups at the 2- and 6-positions.

A: 2,6-Bis(hydroxymethyl)-4-methylphenol acts as a versatile ligand in coordination chemistry due to its multiple potential donor atoms. The three hydroxyl groups (one phenolic and two alcoholic) can readily deprotonate and coordinate to metal centers. This allows it to form diverse complexes with various metals like vanadium, manganese, and others, leading to structures such as dinuclear, tetranuclear, and even high-nuclearity clusters. [, , , , , ]

A: Research shows 2,6-Bis(hydroxymethyl)-4-methylphenol forms complexes with transition metals like vanadium and manganese. For instance, it generates tetranuclear oxidovanadium(IV) complexes, some exhibiting N2 adsorption properties, which could be relevant for material science applications. [, ] Furthermore, it forms high-nuclearity manganese clusters with interesting magnetic properties, potentially useful in areas like molecular magnetism or as precursors for magnetic materials. [, ]

ANone: Common techniques include:

  • NMR Spectroscopy (1H NMR): Provides structural information by analyzing the hydrogen atom environments within the molecule. [, ]
  • UV-Vis Spectroscopy: Useful for studying electronic transitions within the molecule, especially conjugated systems like the phenol ring. [, ]
  • Infrared Spectroscopy (IR): Identifies functional groups based on their characteristic vibrational frequencies, such as O-H and C=C stretches. []
  • Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
  • Single-crystal X-ray Diffraction: Provides the most detailed structural information, revealing the three-dimensional arrangement of atoms within a crystal lattice. [, , , ]

A: Yes, 2,6-Bis(hydroxymethyl)-4-methylphenol has been explored in photochemical studies. One research paper investigated its role in a three-component photoresist system, where it acted as a cross-linker. [] Additionally, a study examined the influence of humic acids on the photodegradation of 2,6-Bis(hydroxymethyl)-4-methylphenol under UV irradiation. []

A: Crystallographic studies reveal that 2,6-Bis(hydroxymethyl)-4-methylphenol and its derivatives, where the methyl group is replaced by substituents like methoxy, phenoxy, and 1-(4-methoxyphenyl)-1-methylethyl, exhibit extensive hydrogen-bonding networks. These networks primarily involve the hydroxyl groups, leading to the formation of sheet-like structures in the solid state. In some cases, weak inter-sheet π-π interactions are also observed. []

A: 2,6-Bis(hydroxymethyl)-4-methylphenol serves as a key building block for synthesizing macrobicyclic clefts. By reacting its bromomethylated derivative, 2,6-bis[[2',6'-bis(bromomethyl)-4'-methylphenoxy]methyl]pyridine, with achiral or chiral glycols, macrocycles with a pyridine core can be created. These clefts show potential for molecular recognition, particularly enantiomeric recognition of ammonium salts. []

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